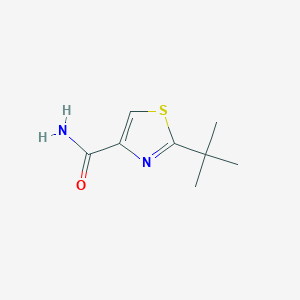

2-(tert-Butyl)thiazole-4-carboxamide

Description

BenchChem offers high-quality 2-(tert-Butyl)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyl)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-tert-butyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C8H12N2OS/c1-8(2,3)7-10-5(4-12-7)6(9)11/h4H,1-3H3,(H2,9,11) |

InChI Key |

XDGSHTNLCHSQFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure of 2-(tert-butyl)thiazole-4-carboxamide

An In-depth Technical Guide to 2-(tert-butyl)thiazole-4-carboxamide: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The thiazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties and versatile synthetic accessibility.[1][2] This guide focuses on a specific, promising derivative: 2-(tert-butyl)thiazole-4-carboxamide. We will provide a comprehensive analysis of its chemical structure, a detailed protocol for its synthesis and characterization, and an in-depth exploration of its biological activities. A significant body of research points to the potential of related thiazole carboxamides as potent inhibitors of Vanin-1 (VNN-1), an enzyme implicated in oxidative stress and inflammatory diseases.[3][4] Furthermore, the presence of the tert-butyl group is often associated with enhanced antioxidant activity, making this compound a compelling candidate for further investigation in drug discovery and development.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the study of this molecule.

The Thiazole Carboxamide Scaffold: A Privileged Motif in Drug Discovery

The fusion of a thiazole ring and a carboxamide linker creates a heterocyclic system with remarkable pharmacological versatility. Thiazoles, five-membered aromatic rings containing sulfur and nitrogen, are found in numerous natural products and synthetic drugs, prized for their metabolic stability and ability to engage in diverse biological interactions.[5][7] The carboxamide group is a ubiquitous functional group in pharmaceuticals, acting as a rigid, planar unit capable of forming critical hydrogen bonds with biological targets.[7]

The combination of these two moieties has led to the development of numerous successful drugs spanning a wide range of indications, including:

-

Anti-inflammatory: Meloxicam

-

Anti-HIV: Ritonavir

-

Antineoplastic: Dasatinib and Tiazofurin[1]

The subject of this guide, 2-(tert-butyl)thiazole-4-carboxamide, represents a rationally designed analogue within this class, where the tert-butyl group at the 2-position provides steric bulk and lipophilicity, and the carboxamide at the 4-position serves as a key interaction point.

Structural and Physicochemical Analysis

The molecular architecture of 2-(tert-butyl)thiazole-4-carboxamide is fundamental to its function. The structure consists of a central 1,3-thiazole ring. A tert-butyl group is attached at the C2 position, and a primary carboxamide (-CONH₂) is attached at the C4 position.

-

Thiazole Ring: The aromatic heterocycle is electron-rich and acts as the core scaffold.

-

Tert-Butyl Group: This bulky, lipophilic group significantly influences the molecule's solubility, membrane permeability, and steric interactions with target proteins. Its presence is crucial for enhancing antioxidant potency in related structures by improving interaction with lipid radicals.[5][6]

-

Carboxamide Group: This functional group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong and specific binding to enzyme active sites.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂OS | Calculated |

| Molecular Weight | 184.26 g/mol | Calculated |

| CAS Number | 1086380-10-0 (for parent carboxylic acid) | [8][9] |

| Predicted XlogP | ~2.0 - 2.7 (for related structures) | [10] |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

Synthesis and Characterization

The synthesis of 2-(tert-butyl)thiazole-4-carboxamide is most efficiently achieved via the amidation of its corresponding carboxylic acid precursor. This strategy is common in medicinal chemistry as it allows for the late-stage diversification of the carboxamide moiety, should other amine derivatives be desired.

Logical Workflow for Synthesis and Confirmation

Caption: General workflow for the synthesis and characterization of 2-(tert-butyl)thiazole-4-carboxamide.

Experimental Protocol: Amide Coupling

Rationale: This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a modern and highly efficient coupling reagent that minimizes side reactions and typically results in high yields. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the ammonium salt and the acid formed during the reaction.

-

Preparation: To a solution of 2-(tert-butyl)thiazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add Ammonium Chloride (NH₄Cl, 1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

-

Reaction: Stir the resulting mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is typically assessed by HPLC, aiming for >95%.

Biological Activity and Mechanism of Action

The therapeutic potential of 2-(tert-butyl)thiazole-4-carboxamide is primarily linked to its activity as an antioxidant and an enzyme inhibitor. The most compelling evidence for related compounds points towards the inhibition of Vanin-1.

Primary Target: Vanin-1 Inhibition

Vanin-1 (VNN-1) is a pantetheinase enzyme expressed on the cell surface that plays a critical role in regulating oxidative stress.[3] By hydrolyzing pantetheine, it releases cysteamine and pantothenic acid, with cysteamine being a key modulator of glutathione (GSH) levels, a major intracellular antioxidant. In pathological conditions like Inflammatory Bowel Disease (IBD), VNN-1 activity is upregulated, leading to excessive oxidative stress and inflammation.[4]

A recent study identified a series of thiazole carboxamide derivatives as potent VNN-1 inhibitors.[3][4] These inhibitors bind to the active site of VNN-1, preventing its enzymatic activity. This action leads to a reduction in inflammatory markers and a restoration of the intestinal barrier in preclinical IBD models.[3] The 2-(tert-butyl)thiazole-4-carboxamide structure fits the general pharmacophore of these newly discovered inhibitors.

Caption: Proposed mechanism of action via Vanin-1 inhibition to mitigate inflammation.

Antioxidant Properties

Independent of specific enzyme inhibition, thiazole derivatives bearing a tert-butyl group have demonstrated significant direct antioxidant activity.[5][6] This is attributed to the electron-donating nature of the substituent and the compound's ability to scavenge free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). The lipophilic nature of the tert-butyl group may also facilitate interaction with and protection of cellular membranes from lipid peroxidation.[5]

Protocols for Biological Evaluation

To validate the therapeutic potential of 2-(tert-butyl)thiazole-4-carboxamide, a tiered approach of in vitro and cellular assays is required.

Workflow for Biological Activity Screening

Caption: A tiered workflow for the comprehensive biological evaluation of the target compound.

Protocol 1: In Vitro Vanin-1 Inhibition Assay

Rationale: This fluorometric assay provides a direct and quantitative measure of the compound's ability to inhibit VNN-1 enzymatic activity. The IC₅₀ (half-maximal inhibitory concentration) is a key parameter for assessing potency.

-

Preparation: Prepare a serial dilution of 2-(tert-butyl)thiazole-4-carboxamide in DMSO, then dilute further into an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).

-

Enzyme Incubation: In a 96-well black plate, add recombinant human VNN-1 enzyme to each well containing the test compound or vehicle control (DMSO). Incubate for 15 minutes at 37°C to allow for binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate for pantetheinase activity.

-

Measurement: Measure the increase in fluorescence over time using a plate reader (e.g., Ex/Em = 390/460 nm). The rate of reaction is proportional to the slope of the fluorescence curve.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

2-(tert-butyl)thiazole-4-carboxamide is a molecule of significant interest, built upon a privileged scaffold in medicinal chemistry. Its structure suggests a dual mechanism of action, combining direct antioxidant effects with potent, specific inhibition of pro-inflammatory enzymes like Vanin-1. The synthetic route is straightforward, allowing for facile production and derivatization.

Future research should focus on:

-

In Vivo Efficacy: Validating the promising in vitro data in established animal models of inflammatory diseases, such as the DSS-induced colitis model for IBD.[3]

-

Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound to determine its suitability as a drug candidate.[11]

-

Lead Optimization: Expanding on the Structure-Activity Relationship (SAR) to design next-generation analogues with improved potency, selectivity, and drug-like properties.

This guide provides a robust framework for understanding and advancing the study of 2-(tert-butyl)thiazole-4-carboxamide, a compound with clear potential for development into a novel therapeutic agent.

References

- Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment.

- Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Tre

- Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investig

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv

- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega.

- Study on Synthesis of 2-(1-Tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic Acid Methyl Ester. Scientific.Net.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC.

- Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One.

- 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis. ChemicalBook.

- Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. PMC.

- 2-(tert-Butyl)thiazole-4-carboxylic acid. Sigma-Aldrich.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- Thiazole-4-carboxamide. Chem-Impex.

- 2-(tert-butyl)thiazole (C7H11NS). PubChemLite.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. PubChemLite - 2-(tert-butyl)thiazole (C7H11NS) [pubchemlite.lcsb.uni.lu]

- 11. tandfonline.com [tandfonline.com]

Molecular weight and formula of 2-tert-butyl-1,3-thiazole-4-carboxamide

Topic: Molecular Weight and Formula of 2-tert-Butyl-1,3-thiazole-4-carboxamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

2-tert-Butyl-1,3-thiazole-4-carboxamide is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a robust pharmacophore in the development of kinase inhibitors, antiviral agents, and antioxidant therapeutics.[1] Distinguished by the bulky tert-butyl group at the C2 position, this molecule exhibits enhanced lipophilicity and metabolic stability compared to its unbranched alkyl counterparts.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical identity, synthetic pathways, analytical characterization, and biological applications. It is designed to serve as a reference for scientists utilizing this scaffold in fragment-based drug discovery (FBDD) and lead optimization.[1]

Chemical Identity & Physicochemical Properties

The precise molecular definition of 2-tert-butyl-1,3-thiazole-4-carboxamide is critical for stoichiometric calculations and formulation strategies.[1]

Molecular Formula & Weight[2][3][4]

| Property | Value | Notes |

| IUPAC Name | 2-tert-Butyl-1,3-thiazole-4-carboxamide | Also known as 2-(1,1-dimethylethyl)-4-thiazolecarboxamide |

| Molecular Formula | C₈H₁₂N₂OS | Confirmed by elemental composition |

| Molecular Weight | 184.26 g/mol | Monoisotopic Mass: 184.0670 Da |

| CAS Number | Derived from 1086380-10-0 (Acid) | Acid precursor is the primary commercial reference |

| SMILES | CC(C)(C)c1nc(C(N)=O)cs1 | Useful for chemoinformatic queries |

Calculated Physicochemical Parameters

These values are essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

| Parameter | Value (Predicted) | Significance |

| LogP (Octanol/Water) | ~1.8 – 2.1 | Moderate lipophilicity; favorable for membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | ~85 Ų | Indicates good potential for oral bioavailability (Rule of 5 compliant).[1] |

| H-Bond Donors | 2 (Amide NH₂) | Critical for binding site interactions (e.g., kinase hinge regions).[1] |

| H-Bond Acceptors | 3 (N, O, S) | Facilitates hydrogen bonding with active site residues. |

| Rotatable Bonds | 2 | Low flexibility suggests a rigid core, reducing entropic penalty upon binding. |

Synthesis & Manufacturing

The synthesis of 2-tert-butyl-1,3-thiazole-4-carboxamide typically follows a convergent route, leveraging the Hantzsch Thiazole Synthesis.[1] This method is preferred for its scalability and regioselectivity.

Synthetic Pathway (Hantzsch Protocol)[1]

The core thiazole ring is constructed by condensing a thioamide with an

Step 1: Thioamide Formation Reaction of pivalonitrile (tert-butyl cyanide) with hydrogen sulfide or thioacetamide to yield 2,2-dimethylpropanethioamide.[1]

Step 2: Cyclization (Hantzsch Synthesis) Condensation of 2,2-dimethylpropanethioamide with ethyl bromopyruvate generates the thiazole ester intermediate (Ethyl 2-tert-butylthiazole-4-carboxylate).[1]

Step 3: Amidation Direct aminolysis of the ester with ammonia in methanol, or hydrolysis to the acid followed by activation (via SOCl₂ or HATU) and reaction with ammonium hydroxide.

Visualization of Synthesis Workflow

Figure 1: Convergent synthesis of 2-tert-butyl-1,3-thiazole-4-carboxamide via Hantzsch cyclization.

Analytical Characterization

Verification of the synthesized compound requires a multi-modal approach. Below are the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

¹³C NMR (100 MHz, DMSO-d₆):

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI+).[1]

-

Observed Ion: [M+H]⁺ = 185.1 m/z.[1]

-

Fragmentation Pattern: Loss of NH₃ ([M-17]⁺) and subsequent loss of the tert-butyl group may be observed at higher collision energies.[1]

Biological Relevance & Applications

The 2-tert-butyl-1,3-thiazole-4-carboxamide motif acts as a privileged scaffold in drug design, particularly for targeting ATP-binding sites in kinases.[1]

Mechanism of Action: Kinase Inhibition

The thiazole nitrogen and the carboxamide group form a "donor-acceptor" motif that mimics the adenine ring of ATP, allowing the molecule to anchor into the hinge region of kinase enzymes (e.g., c-Met, VEGFR). The bulky tert-butyl group often occupies the hydrophobic specificity pocket (gatekeeper region), enhancing selectivity.[1]

Biological Interaction Map

Figure 2: Structural basis for kinase inhibition by the thiazole-carboxamide scaffold.

Safety & Handling Protocols

While specific toxicological data for this exact amide may be limited, handling should follow protocols for analogous thiazole amides.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Signal Word: Warning.

-

H-Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.

References

-

ChemicalBook. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid (CAS 1086380-10-0).[1] Retrieved from .[1]

-

National Institutes of Health (NIH). Thiazole-carboxamide derivatives as potent antioxidant agents.[1] PMC. Retrieved from .[1]

-

PubChem. Thiazole-4-carboxamide (CAS 3575-09-5) - Structural Analog Data.[1] Retrieved from .[1]

-

MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules 2016. Retrieved from .[1]

-

Sigma-Aldrich. 2-(tert-Butyl)thiazole-4-carboxylic acid Product Sheet. Retrieved from .[1]

Sources

- 1. [{2-[({[(3r)-1-{8-[(4-Tert-Butyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate | C31H39N11O6S | CID 17757337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of 2-(tert-Butyl)thiazole-4-carboxamide in organic solvents

Executive Summary

This guide outlines the physicochemical properties and solubility profiling of 2-(tert-Butyl)thiazole-4-carboxamide , a critical heterocyclic intermediate used in the synthesis of fungicides (e.g., Ethaboxam derivatives) and kinase inhibitors.[1]

While specific thermodynamic solubility data for this exact intermediate is often proprietary, this guide synthesizes structural analysis with standard physicochemical principles to provide a predictive solubility profile . Furthermore, it establishes a validated experimental protocol for researchers to empirically determine the solubility curves and thermodynamic parameters (enthalpy and entropy of dissolution) required for process optimization, recrystallization, and formulation.

Physicochemical Analysis & Predicted Profile

To understand the solubility behavior of 2-(tert-Butyl)thiazole-4-carboxamide, we must deconstruct its molecular architecture. The molecule represents a "push-pull" system regarding polarity:

-

The Scaffold (Thiazole Ring): A planar, aromatic heterocycle with weak basicity (

for the conjugate acid).[1] It provides a semi-polar core.[1] -

The Lipophilic Anchor (2-tert-Butyl): A bulky, hydrophobic group that significantly increases

(partition coefficient) and disrupts crystal packing efficiency compared to a methyl or hydrogen substituent. This enhances solubility in non-polar organic solvents. -

The Polar Head (4-Carboxamide): A primary amide (

) acting as both a hydrogen bond donor (2 sites) and acceptor (1 site).[1] This moiety drives high lattice energy (high melting point) and favors solubility in polar aprotic solvents.

Predicted Solubility Ranking (Table 1)

Based on dielectric constants (

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole-dipole interactions disrupt the amide-amide intermolecular H-bonds.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The tert-butyl group interacts favorably with the lipophilic solvent; DCM effectively solvates the aromatic core. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to Good | Good balance for process chemistry; often used for recrystallization (cooling crystallization). |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Proticity allows H-bonding with the amide, but the hydrophobic tert-butyl group limits solubility as chain length increases.[1] |

| Ethers | THF, MTBE | Moderate | THF is a strong solvent for thiazoles; MTBE is weaker due to lower polarity. |

| Alkanes | Hexane, Heptane | Poor/Insoluble | The polar carboxamide group prevents dissolution despite the tert-butyl group.[1] |

| Aqueous | Water | Very Poor | The lipophilicity of the tert-butyl thiazole core dominates; requires pH adjustment (acidification) to solubilize via protonation.[1] |

Core Experimental Protocol: Thermodynamic Solubility Determination

To generate a precise solubility profile, the Static Equilibrium Method coupled with Gravimetric Analysis or HPLC is the industry standard. The following protocol ensures data integrity suitable for calculating thermodynamic parameters.

Materials & Setup[1][2]

-

Compound: 2-(tert-Butyl)thiazole-4-carboxamide (Purity >98%).[1]

-

Solvents: HPLC Grade (MeOH, EtOH, IPA, EtOAc, Acetone, Acetonitrile).

-

Equipment: Jacketed glass vessel (50 mL) with circulating water bath (

K precision), magnetic stirrer, 0.22

Step-by-Step Methodology

-

Saturation: Add excess solid compound to 20 mL of the selected solvent in the jacketed vessel.

-

Equilibration: Stir the suspension at the lowest temperature (

, typically 273.15 K or 283.15 K) for 24 hours to ensure equilibrium. -

Sampling: Stop stirring and allow the solid phase to settle for 30 minutes. Withdraw 2 mL of the supernatant using a pre-heated syringe/needle assembly (to prevent precipitation).

-

Filtration: Immediately filter through a 0.22

m filter into a pre-weighed weighing boat (for gravimetric) or volumetric flask (for HPLC). -

Quantification (Gravimetric): Evaporate the solvent under vacuum/nitrogen flow. Dry the residue to constant weight.

-

Calculation:

where

-

-

Temperature Ramp: Increase the temperature by 5 K, add more solid if necessary to maintain saturation, equilibrate for 4 hours, and repeat sampling up to

(typically near solvent boiling point).

Thermodynamic Modeling (The Apelblat Equation)

To correlate solubility with temperature, fit the experimental mole fraction solubility (

-

A, B, C: Empirical model parameters derived via multivariate regression.

-

Utility: This model accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution, providing a more accurate fit than the simple van't Hoff equation for polar pharmaceutical intermediates.

Visualization: Solubility Decision Workflow

The following diagram illustrates the decision logic for selecting a solvent system based on the solubility profile generated above, specifically for Recrystallization or Reaction Medium selection.

Figure 1: Decision matrix for solvent selection based on solubility tiers. High solubility solvents are preferred for reactions, moderate for cooling crystallization, and low for anti-solvent precipitation.

Critical Application Notes

-

Polymorphism Warning: Thiazole carboxamides are prone to polymorphism. The solubility profile may shift if a different polymorph precipitates. Always verify the solid phase using PXRD (Powder X-Ray Diffraction) after the solubility experiment to ensure no phase transition occurred during equilibration.

-

Safety (E-E-A-T): 2-(tert-Butyl)thiazole-4-carboxamide is an irritant.[1] When using chlorinated solvents (DCM) or toxic polar solvents (DMF), all work must be performed in a fume hood.

-

Recrystallization Strategy: Based on the predicted profile, a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is likely the most effective purification method. The compound dissolves in the organic phase (EtOH or EtOAc) at high temperature, and the addition of the anti-solvent (Water or Hexane) or cooling drives high-purity crystallization.

References

-

Thiazole Carboxamide Derivatives (General Properties)

-

Source: Hawash, M., et al. (2023).[2] "Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors." OpenMETU.

- Relevance: Establishes the solubility trends and lipophilicity of the thiazole-carboxamide scaffold.

-

URL:

-

-

Thermodynamic Solubility Methodology (Apelblat Model)

- Source: Zhan, N., et al. (2015). "Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.

- Relevance: Provides the validated gravimetric protocol and mathematical modeling (Apelblat equation)

-

URL:

-

Chemical Building Block Data

- Source: Chem-Impex International.

- Relevance: Confirms the baseline physical properties of the parent scaffold.

-

URL:

Sources

Safety data sheet (SDS) for 2-(tert-Butyl)thiazole-4-carboxamide

Technical Safety Monograph: 2-(tert-Butyl)thiazole-4-carboxamide

Executive Summary

This technical guide provides a comprehensive safety and handling analysis for 2-(tert-Butyl)thiazole-4-carboxamide , a specialized heterocyclic intermediate used in the synthesis of agrochemicals (SDHI fungicides) and pharmaceutical candidates (kinase inhibitors). Unlike standard Safety Data Sheets (SDS) that offer generic advice, this document synthesizes structural property analysis with rigorous industrial hygiene protocols.

Status: Research Substance / Fine Chemical Intermediate

Primary Hazard: Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxicity.

Critical Property: The bulky tert-butyl group at the C2 position significantly enhances lipophilicity (

Chemical Identity & Characterization

| Parameter | Specification |

| Chemical Name | 2-(tert-Butyl)-1,3-thiazole-4-carboxamide |

| IUPAC Name | 2-(2-methylpropan-2-yl)-1,3-thiazole-4-carboxamide |

| CAS Number | Not widely indexed (Precursor Acid CAS: 1086380-10-0) |

| Molecular Formula | |

| Molecular Weight | 184.26 g/mol |

| Physical State | White to off-white crystalline solid |

| Predicted Melting Point | 135–145 °C (Based on amide/acid analogs) |

| Solubility | Soluble in DMSO, MeOH, DCM; Poorly soluble in water.[1][2] |

Structural Insight: The molecule features a 1,3-thiazole core substituted at the C2 position with a tert-butyl group and at the C4 position with a carboxamide group.[3][4] The tert-butyl moiety acts as a steric anchor, preventing metabolic oxidation at the C2 position, while the amide functionality serves as a hydrogen bond donor/acceptor, critical for target protein binding (e.g., ATP pockets in kinases).

Hazard Identification & Mechanism

GHS Classification (Predicted via QSAR & Analog Read-Across):

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)

-

Aquatic Toxicity: Acute Category 2 (H401) - Estimated due to lipophilic thiazole core.

Toxicological Mechanism:

-

Irritation: The amide nitrogen is weakly nucleophilic but can participate in hydrogen bonding with mucosal membranes, causing local irritation.

-

Sensitization: Thiazole rings can occasionally undergo metabolic ring-opening or form reactive metabolites (sulfoxides) capable of haptenization, leading to allergic contact dermatitis.

-

Systemic Effects: The tert-butyl group increases membrane permeability. While acute toxicity is expected to be low (LD50 > 2000 mg/kg estimated), chronic exposure may target the liver (cytochrome P450 induction) due to the metabolic demand of the thiazole ring.

Handling & Synthesis Workflow

Protocol Rationale: Because this compound is often synthesized in situ or handled as a fine powder, the primary risk is inhalation of dust during transfer or weighing. The following workflow integrates engineering controls with PPE.

Experimental Workflow: Acid to Amide Conversion

Methodology: Activation of 2-(tert-butyl)thiazole-4-carboxylic acid (CAS 1086380-10-0) followed by amidation.

Step-by-Step Protocol:

-

Activation: Dissolve 1.0 eq of acid in dry DCM. Add 1.1 eq Oxalyl Chloride and a catalytic drop of DMF. Hazard: Evolution of CO and HCl gases. Use a scrubber.

-

Amidation: Cool the resulting acid chloride solution to 0°C. Slowly bubble anhydrous Ammonia gas or add saturated

solution. Hazard: Exothermic reaction. -

Isolation: Quench with water, extract with EtOAc. The tert-butyl group ensures the product remains in the organic phase, simplifying separation from inorganic salts.

-

Purification: Recrystallize from Ethanol/Hexane.

Visualization: Synthesis & Safety Logic

Caption: Synthesis workflow highlighting critical hazard control points (gas evolution and exotherm).

Emergency Response Protocols

Scientific Rationale: Standard "rinse with water" advice is insufficient for lipophilic amides. The tert-butyl group reduces water solubility, making simple water flushing less effective for skin decontamination.

-

Skin Contact:

-

Immediate: Blot excess chemical (do not rub).

-

Wash: Use Polyethylene Glycol 400 (PEG-400) or a soap/water slurry. The surfactant action is required to solubilize the lipophilic thiazole.

-

Contraindication: Do not use ethanol; it may enhance transdermal absorption.

-

-

Inhalation:

-

Move to fresh air. If wheezing occurs (bronchospasm from particulate irritation), administer oxygen.

-

-

Fire Fighting:

-

Products: Combustion releases Nitrogen Oxides (

) and Sulfur Oxides ( -

Action: Full SCBA is mandatory.

is a potent respiratory irritant even at low ppm.

-

Visualization: Emergency Decision Tree

Caption: Triage logic for exposure incidents, emphasizing specific decontamination steps.

Ecological Fate & Transport

-

Persistence: The thiazole ring is generally resistant to rapid hydrolysis. The tert-butyl group further sterically hinders enzymatic degradation.

-

Bioaccumulation: Estimated

. This suggests low potential for significant bioaccumulation in aquatic organisms, but sufficient lipophilicity to cross biological membranes. -

Disposal: Incineration is the only validated disposal method. The presence of Nitrogen and Sulfur requires an incinerator equipped with a secondary combustion chamber and scrubber to capture

and

References

-

ChemicalBook. (2024). 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis and properties. Retrieved from

-

National Institutes of Health (NIH). (2023). Thiazole-carboxamide derivatives as potent antioxidant agents. PLOS One. Retrieved from

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Thiazole Derivatives. Retrieved from

-

PubChem. (2025). Compound Summary: Thiazole-4-carboxamide.[1][3][4] Retrieved from

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Thiazole, 2-butyl-4-methyl- [webbook.nist.gov]

- 3. 848555-16-8 | 2-tert-butyl-1,3-thiazole-4-carboxamide | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 4. 2-tert-ブチル-5-アミノチアゾール-4-カルボアミド | 化学物質情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]

The Pharmaceutical Applications of Tert-Butyl Thiazole Amides: A Technical Guide for Drug Development Professionals

Abstract

The tert-butyl thiazole amide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This guide provides an in-depth technical analysis of this chemical motif, exploring its synthesis, mechanisms of action, and pharmaceutical applications. We delve into the critical role of the tert-butyl group in modulating pharmacokinetic and pharmacodynamic properties and the significance of the amide linkage in establishing key interactions with biological targets. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the advancement of tert-butyl thiazole amide-based therapeutics.

Introduction: The Tert-Butyl Thiazole Amide Moiety - A Scaffold of Therapeutic Promise

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in the design of numerous biologically active compounds.[1][2][3] Its ability to engage in hydrogen bonding, metal chelation, and π-π stacking interactions makes it an attractive scaffold for targeting a diverse range of proteins. When coupled with an amide linkage, the resulting thiazole amide provides a rigid and planar structure that can be further functionalized to optimize target engagement.

The incorporation of a tert-butyl group is a strategic decision in medicinal chemistry. This bulky, lipophilic moiety can significantly influence a molecule's properties by:

-

Enhancing Metabolic Stability: The tert-butyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation and thereby increasing the compound's half-life.

-

Improving Oral Bioavailability: By increasing lipophilicity, the tert-butyl group can enhance a drug's ability to cross biological membranes, leading to better absorption after oral administration.

-

Modulating Target Selectivity: The steric hindrance provided by the tert-butyl group can enforce a specific conformation, leading to more selective binding to the intended biological target and reducing off-target effects.

This guide will explore the pharmaceutical applications of tert-butyl thiazole amides in three key therapeutic areas: oncology, inflammation, and neurodegenerative diseases.

Synthetic Strategies for Tert-Butyl Thiazole Amides

The construction of the tert-butyl thiazole amide core primarily relies on the robust and versatile Hantzsch thiazole synthesis.[4][5][6] This method involves the condensation of an α-haloketone with a thioamide. Subsequent amide coupling reactions are then employed to introduce the desired side chains.

Core Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis provides a straightforward route to the 2-aminothiazole core, which can then be further elaborated.[4][5][6]

Experimental Protocol: Synthesis of N-(tert-butyl)-4-phenylthiazol-2-amine

-

α-Bromination of Acetophenone: To a solution of acetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to yield the crude α-bromoacetophenone.

-

Hantzsch Cyclization: Dissolve the crude α-bromoacetophenone (1.0 eq) and N-tert-butylthiourea (1.1 eq) in ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed. The product will often precipitate and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

DOT Script for Hantzsch Synthesis Workflow

Amide Coupling

Once the 2-aminothiazole core is synthesized, the amide bond can be formed using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), or by converting a carboxylic acid to its corresponding acid chloride followed by reaction with the aminothiazole.

Therapeutic Applications in Oncology: Kinase Inhibition

A significant number of tert-butyl thiazole amides have been developed as potent and selective kinase inhibitors for the treatment of cancer.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

Case Study: Dabrafenib - A BRAF Inhibitor

Dabrafenib (Tafinlar®) is a prime example of a successful tert-butyl thiazole amide-based drug. It is a potent and selective inhibitor of the BRAF V600E mutant kinase, which is a driver mutation in approximately 50% of melanomas.[7][8][9]

The tert-butyl group in dabrafenib is crucial for its activity. It occupies a hydrophobic pocket in the ATP-binding site of the BRAF kinase, contributing to the high affinity and selectivity of the inhibitor. The thiazole and pyrimidine rings form key hydrogen bonds with the hinge region of the kinase, while the sulfonamide moiety interacts with the DFG motif.

DOT Script for BRAF/MEK/ERK Signaling Pathway

Cytotoxicity Evaluation: MTT Assay

The anti-proliferative activity of novel tert-butyl thiazole amides is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the tert-butyl thiazole amide compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Anticancer Activity of Representative Tert-Butyl Thiazole Amides

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Dabrafenib | BRAF V600E | A375 (Melanoma) | 0.005 | [9] |

| Compound 1 | c-Met | HT-29 (Colon) | 0.045 | [10] |

| Compound 2 | Cdc7 | HCT116 (Colon) | 0.023 | [5][6] |

| Compound 3 | VEGFR-2 | MCF-7 (Breast) | 2.57 | [11] |

| Compound 4 | Not specified | SKNMC (Neuroblastoma) | 10.8 | [12] |

Anti-inflammatory Applications: NLRP3 Inflammasome Inhibition

Chronic inflammation is a key driver of many diseases. The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system by triggering the production of pro-inflammatory cytokines IL-1β and IL-18.[13][14] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory conditions, including gout, atherosclerosis, and neurodegenerative diseases.

Several thiazole amide derivatives have been identified as potent inhibitors of the NLRP3 inflammasome.[15][16][17] The tert-butyl group in these compounds often enhances their potency and oral bioavailability.

DOT Script for NLRP3 Inflammasome Activation and Inhibition

Table 2: NLRP3 Inflammasome Inhibitory Activity of Thiazole Amides

| Compound | Cell Line | Stimulus | IC50 (µM) | Reference |

| MCC950 | BMDMs | Nigericin | 0.0075 | [13] |

| Compound 7 | THP-1 | Nigericin | 0.035 | [15] |

| Compound 17 (YQ128) | J774A.1 | LPS/ATP | 0.30 | [17] |

| HL16 | J774A.1 | LPS/ATP | 1.30 | [16] |

Applications in Neurodegenerative Diseases: AMPA Receptor Modulation

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[18][19] Their dysfunction is implicated in a range of neurological and psychiatric disorders, including epilepsy, Alzheimer's disease, and depression.

Thiazole carboxamide derivatives have been investigated as allosteric modulators of AMPA receptors.[19][20] These compounds can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to glutamate. The tert-butyl group can play a role in tuning the modulatory activity and improving brain penetration.

DOT Script for AMPA Receptor Structure and Modulation

Electrophysiological Evaluation: Patch-Clamp Technique

The effect of tert-butyl thiazole amides on AMPA receptor function is typically evaluated using the whole-cell patch-clamp technique in cells expressing specific AMPA receptor subunits.[21][22][23] This technique allows for the direct measurement of ion flow through the receptor channel in response to glutamate application, both in the presence and absence of the modulator.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).

-

Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a transfected cell.

-

Glutamate Application: Apply a brief pulse of glutamate to activate the AMPA receptors and record the resulting inward current.

-

Compound Application: Co-apply the tert-butyl thiazole amide with glutamate and record the current.

-

Data Analysis: Compare the amplitude and kinetics (e.g., desensitization, deactivation) of the glutamate-evoked currents in the presence and absence of the compound to determine its modulatory effect. Calculate the EC50 or IC50 value for the compound's effect.

Table 3: Modulatory Activity of Thiazole Carboxamides on AMPA Receptors

| Compound | Receptor Subunit | Effect | IC50/EC50 (µM) | Reference |

| TC-2 | GluA2 | Negative Allosteric Modulator | IC50 = 3.02 | [20] |

| MMH-5 | GluA2 | Negative Allosteric Modulator | IC50 not specified, but potent | [10] |

| Thio-ATPA | AMPA | Agonist | EC50 = 14 | [20] |

| CIC-1 | GluA2 | Negative Allosteric Modulator | IC50 = 3.03 | [24] |

Conclusion and Future Directions

The tert-butyl thiazole amide scaffold has proven to be a highly fruitful starting point for the development of novel therapeutics. Its favorable physicochemical properties and versatile synthetic accessibility have led to the discovery of potent and selective modulators of a diverse range of biological targets. The success of dabrafenib in the clinic highlights the potential of this chemical class.

Future research in this area will likely focus on:

-

Expansion to New Therapeutic Areas: Exploring the potential of tert-butyl thiazole amides in other disease areas, such as infectious diseases and metabolic disorders.

-

Development of Covalent Inhibitors: Designing compounds that can form a covalent bond with their target, potentially leading to increased potency and duration of action.

-

Application of Novel Drug Delivery Systems: Utilizing advanced drug delivery technologies to improve the therapeutic index of tert-butyl thiazole amide-based drugs.

The continued exploration of the chemical space around the tert-butyl thiazole amide core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of the next generation of innovative medicines.

References

-

Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PMC. [Link]

-

Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction. Springer Nature Experiments. [Link]

-

Schematic presentation of the AMPA receptor subunit structure. The... | Download Scientific Diagram. ResearchGate. [Link]

-

Dabrafenib. PubChem. [Link]

-

Architecture and subunit arrangement of native AMPA receptors elucidated by cryo-EM. Science. [Link]

-

Dabrafenib Monograph for Professionals. Drugs.com. [Link]

-

AMPA receptor. Wikipedia. [Link]

-

AMPA Receptors. MRC Laboratory of Molecular Biology. [Link]

-

Dabrafenib. Wikipedia. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. MDPI. [Link]

-

The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma. PMC. [Link]

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI. [Link]

-

Molecular Pathways and Mechanisms of BRAF in Cancer Therapy. PMC. [Link]

-

Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor. PMC. [Link]

-

The members of the RAS–RAF–MEK–ERK signaling pathway and cancer. Spandidos Publications. [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

-

Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization. PMC. [Link]

-

Structure-activity relationship of target compounds. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. MDPI. [Link]

-

NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. MDPI. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. [Link]

-

Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. PubMed. [Link]

-

(PDF) Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. ResearchGate. [Link]

-

Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. ResearchGate. [Link]

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv

-

Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. PubMed. [Link]

-

Discovery of a novel Thiazole amide inhibitor of Inflammasome and Pyroptosis pathways. PubMed. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

-

A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS Erdal Kocabas,* Ahmet Burak S. LOCKSS. [Link]

-

Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. [Link]

-

Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. ResearchGate. [Link]

Sources

- 1. NLRP3 Inflammasome Pathways [scispace.com]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | AMPA Receptor Function in Hypothalamic Synapses [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of a novel Thiazole amide inhibitor of Inflammasome and Pyroptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of second-generation NLRP3 inflammasome inhibitors: Design, synthesis, and biological characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. AMPA receptor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 2-(tert-Butyl)thiazole-4-carboxamide from ethyl ester

Technical Application Note: Scalable Synthesis of 2-(tert-Butyl)thiazole-4-carboxamide

Abstract & Strategic Overview

The synthesis of 2-(tert-Butyl)thiazole-4-carboxamide is a critical transformation in the development of thiazole-based kinase inhibitors and metabolic modulators.[1] While the tert-butyl group at the C2 position enhances lipophilicity and metabolic stability, it introduces steric bulk that can impact solubility and reaction kinetics at the C4 position.[1]

This guide details two validated pathways for this transformation:

-

Method A (Direct Aminolysis): The preferred, high-atom-economy route utilizing methanolic ammonia.[1] Ideal for rapid scale-up and "green" process chemistry.

-

Method B (Two-Step Hydrolysis-Activation): A robust alternative for substrates failing direct conversion or requiring strict intermediate purification.[1]

Key Chemical Challenges addressed:

-

Solubility: The lipophilic tert-butyl moiety requires specific solvent systems to ensure homogeneity with polar ammonia sources.[1]

-

Equilibrium Management: Driving the equilibrium toward the amide requires maintaining high local concentrations of ammonia, often necessitating pressure vessels.[1]

Retrosynthetic Analysis & Pathway Logic

The following logic map visualizes the decision-making process for selecting the synthesis route.

Figure 1: Strategic retrosynthesis showing the direct (blue) and stepwise (red) pathways.

Method A: Direct Aminolysis (Preferred Protocol)[1]

Rationale: This method utilizes nucleophilic acyl substitution directly on the ester.[1] The use of 7N Ammonia in Methanol is critical; the methanol solubilizes the lipophilic thiazole ester, while the high concentration of ammonia drives the reaction kinetics, overcoming the lower electrophilicity of the ester carbonyl compared to an acid chloride.[1]

Materials & Reagents

| Component | Equiv. | Role | Specification |

| Ethyl 2-(tert-butyl)thiazole-4-carboxylate | 1.0 | Substrate | Purity >97% |

| 7N NH₃ in Methanol | 10-20 | Reagent/Solvent | Anhydrous, stored cold |

| THF (Optional) | N/A | Co-solvent | If solubility is poor |

Step-by-Step Protocol

-

Preparation:

-

Weigh 10.0 g (approx. 47 mmol) of Ethyl 2-(tert-butyl)thiazole-4-carboxylate into a pressure-rated glass vessel (e.g., Ace Glass pressure tube) or a stainless steel autoclave.

-

Note: If the ester is solid and chunky, grind to a fine powder to aid dissolution.[1]

-

-

Reaction Assembly:

-

Execution:

-

Workup (Precipitation Method):

-

Cool the vessel to 0°C (ice bath) before opening to reduce ammonia pressure.

-

Carefully vent the vessel in the hood.[1]

-

Concentrate the mixture under reduced pressure (Rotavap) to approx. 20% of the original volume.[1]

-

Add Diethyl Ether or MTBE (50 mL) to the residue and trituruate (stir vigorously). The product should precipitate as a white solid.[1][2]

-

Filter the solid and wash with cold ether/pentane (2 x 20 mL).

-

-

Purification:

Expected Yield: 85–95% Physical Appearance: White to off-white crystalline solid.[1]

Method B: Two-Step Hydrolysis & Activation[1]

Rationale: If the direct aminolysis is sluggish (due to steric bulk) or yields impure product, this route guarantees purity.[1] It proceeds via a carboxylic acid intermediate, which is then activated using CDI (1,1'-Carbonyldiimidazole) .[1] CDI is preferred over thionyl chloride (

Step 1: Saponification

-

Dissolve Ethyl 2-(tert-butyl)thiazole-4-carboxylate (1.0 equiv) in THF/Water (3:1) .

-

Add LiOH·H₂O (2.0 equiv).[1]

-

Stir at Room Temperature (RT) for 4–16 hours.

-

Workup: Acidify with 1N HCl to pH 3. Extract with EtOAc.[1][3] Dry (

) and concentrate to yield 2-(tert-butyl)thiazole-4-carboxylic acid .[1]

Step 2: CDI-Mediated Amidation

-

Dissolve the acid (1.0 equiv) in anhydrous DMF or THF (10 volumes).

-

Add CDI (1.2 equiv) portion-wise at RT.[1]

-

Observation: Watch for

evolution (bubbling).[1] Stir for 1 hour until bubbling ceases (formation of acyl-imidazole intermediate).

-

-

Cool to 0°C. Add 28% Aqueous Ammonium Hydroxide (5.0 equiv) or bubble

gas. -

Stir for 2 hours at RT.

-

Workup: Pour into excess water. The amide will precipitate.[1][2] Filter, wash with water, and dry.[1][2]

Process Analytical Technology (PAT) & QC

Use these parameters to validate your product identity.

| Technique | Expected Signal (Self-Validation) | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 1.45 (s, 9H) | Confirms tert-butyl group integrity.[1] |

| δ 8.10 (s, 1H) | Thiazole C5 proton.[1] | |

| δ 7.60, 7.80 (bs, 2H) | Characteristic broad singlets of primary amide (-NH₂). | |

| Absence of ~1.3 ppm (t) & ~4.3 ppm (q) | Confirms complete removal of the ethyl ester group.[1] | |

| LC-MS | [M+H]⁺ ≈ 185.07 | Molecular ion peak corresponding to |

| Melting Point | ~148–152°C | Typical range for thiazole-4-carboxamides; sharp range indicates purity. |

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion (Method A) | Loss of | Use a sealed pressure tube.[1] Resaturate with |

| Product Oiling Out | Impurities or residual solvent.[1][4] | Triturate with Hexane/Ether. If oil persists, dissolve in DCM and wash with water to remove salts.[1] |

| Ester Hydrolysis (Method A) | Wet methanol or moisture ingress.[1] | Use anhydrous MeOH.[1] Ensure glassware is dry.[1] (Note: Acid byproduct can be recycled via Method B).[1] |

References

-

Vertex Pharmaceuticals. (2009).[1] 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis. ChemicalBook. Retrieved from (Describes hydrolysis conditions for the specific substrate).

-

Chen, C., et al. (2007).[1][5] Thiazole derivatives and use thereof as CRF1 receptor antagonists. U.S. Patent 8,030,304 B2.[1][5] Retrieved from (Describes general aminolysis of thiazole-2-carboxylates).

-

Katritzky, A. R., et al. (2000).[1][6] Efficient Synthesis of Amides from Esters. Journal of Organic Chemistry, 65(24), 8210-8213.[1] (General methodology for ester aminolysis).

-

PubChem. (n.d.).[1] Ethyl 2-(tert-butyl)thiazole-4-carboxylate.[1][3][7] Retrieved from .[1][7]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Amide synthesis by acylation [organic-chemistry.org]

- 7. Ethyl 2-((tert-butoxycarbonyl)amino)-1,3-thiazole-4-carboxylate | C11H16N2O4S | CID 22280595 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Amide Coupling Protocols for 2-(tert-Butyl)thiazole-4-carboxylic Acid

Executive Summary & Chemical Profile

2-(tert-Butyl)thiazole-4-carboxylic acid is a critical scaffold in fragment-based drug discovery (FBDD) and peptidomimetic synthesis. While the C4-carboxylic acid is chemically stable, its derivatization presents unique challenges distinct from standard aliphatic or benzoic acids.

The Challenge: Sterics & Electronics[1]

-

Steric Shielding: The bulky tert-butyl group at C2, while distal, influences the conformational landscape. More critically, the thiazole nitrogen (N3) possesses a lone pair that can coordinate with metal catalysts or interfere with proton transfers in the transition state.

-

Electronic Deactivation: The thiazole ring is electron-deficient (π-deficient). This increases the acidity of the carboxylic acid (pKa ~3.5), making the carboxylate anion stable but potentially reducing the electrophilicity of the active ester intermediate if not activated correctly.

-

Nucleophile Mismatch: When coupling this acid to electron-deficient amines (e.g., amino-heterocycles) or sterically hindered amines, standard carbodiimide protocols (EDC/HOBt) often stall, leading to low conversion or extensive reaction times.

This guide details three tiered protocols designed to overcome these barriers, ranging from standard discovery-phase synthesis to scalable process methodologies.

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol based on your amine partner and scale.

Figure 1: Decision tree for protocol selection based on amine nucleophilicity and reaction scale.

Method A: The Discovery Standard (HATU)

Best For: Primary aliphatic amines, small-scale (mg to g), high-throughput library synthesis.

Rationale: HATU generates a highly reactive aza-benzotriazole active ester. The 7-nitrogen in the HATU structure provides a "neighboring group effect" that accelerates the amine attack. For 2-(tert-butyl)thiazole-4-COOH, this overcomes the moderate electron deficiency of the ring.

Reagents

-

Acid: 1.0 equiv

-

Amine: 1.1 – 1.2 equiv

-

HATU: 1.1 – 1.2 equiv

-

Base: DIPEA (N,N-Diisopropylethylamine), 3.0 equiv

-

Solvent: DMF (anhydrous) or DMAc

Step-by-Step Protocol

-

Activation: Dissolve 2-(tert-butyl)thiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv). Stir for 2 minutes. Note: The solution may turn slightly yellow.

-

Coupling Agent: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.

-

Amine Addition: Add the amine (1.1 equiv).

-

Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

-

Checkpoint: If conversion < 50% after 4 hours, switch to Method B.

-

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.[1]

Method B: The "Problem Solver" (Acyl Fluoride via TFFH)

Best For: Electron-deficient amines (anilines, aminothiazoles), sterically hindered amines, or when HATU fails.

Rationale: Standard active esters (OBt/OAt) are bulky. When coupling to a hindered amine, the steric clash prevents the nucleophilic attack. Acyl fluorides are small, highly electrophilic, and stable enough to handle. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid to the acyl fluoride in situ. This method has been specifically validated for 2-(tert-butyl)thiazole-4-carboxylic acid where other methods failed [1].

Reagents

-

Acid: 1.0 equiv

-

Amine: 1.1 – 1.5 equiv

-

TFFH: 1.2 – 1.5 equiv

-

Base: DIPEA, 3.0 – 5.0 equiv[2]

-

Solvent: Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step Protocol

-

Preparation: Dissolve 2-(tert-butyl)thiazole-4-carboxylic acid (1.0 equiv) and TFFH (1.2 equiv) in anhydrous DCE (0.2 M).

-

Activation: Add DIPEA (3.0 equiv) dropwise. Stir at RT for 30–60 minutes.[3]

-

Coupling: Add the difficult amine (1.2 equiv).

-

Heating: Heat the reaction to 60–80°C in a sealed vial or reflux condenser.

-

Why Heat? Acyl fluorides are thermally stable, allowing elevated temperatures that would decompose HATU/active esters.

-

-

Duration: Stir for 12–24 hours.

-

Workup: Dilute with DCM, wash with 1M HCl (if product is not basic) or sat. NH₄Cl, then sat. NaHCO₃.

Figure 2: Mechanism of in-situ acyl fluoride generation using TFFH for hindered couplings.

Method C: Scalable Process (T3P)

Best For: Multi-gram to Kilo-scale synthesis, avoiding explosion hazards (HOBt) and expensive reagents (HATU).

Rationale: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent. It produces water-soluble byproducts (easily washed away), requires no HOBt (safety), and drives equilibrium forward effectively.

Reagents

-

Acid: 1.0 equiv

-

Amine: 1.1 equiv

-

T3P: 1.5 – 2.0 equiv (50% w/w solution in EtOAc or DMF)

-

Base: Pyridine (preferred) or DIPEA, 3.0 – 5.0 equiv

-

Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step Protocol

-

Charge: To a reactor/flask, add the acid (1.0 equiv), amine (1.1 equiv), and solvent (EtOAc is preferred for ease of workup).

-

Base: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is very reactive; otherwise, start at RT.

-

Addition: Add T3P solution (1.5 equiv) dropwise over 10–20 minutes.

-

Reaction: Allow to warm to RT and stir. If sluggish, heat to 50°C.

-

Workup:

-

Add water to quench.[3]

-

Separate layers.

-

Wash organic layer with 0.5M HCl (removes Pyridine), then 10% Na₂CO₃ (removes residual T3P byproducts), then brine.

-

Concentrate.

-

Comparison of Methods

| Feature | Method A (HATU) | Method B (TFFH) | Method C (T3P) |

| Primary Use | Discovery / General | Hindered / Difficult | Scale-up / Process |

| Reactivity | Very High | High (via Acyl Fluoride) | Moderate to High |

| Steric Tolerance | Moderate | Excellent | Moderate |

| Byproduct Removal | Difficult (Chromatography often needed) | Moderate | Easy (Aqueous wash) |

| Cost | High | High | Low |

| Safety | Irritant | Corrosive | Good (Green solvent compatible) |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Amine is too deactivated or sterically hindered. | Switch to Method B (TFFH) . Heat to 80°C. |

| Low Yield (<30%) | Activated ester hydrolysis (trace water). | Ensure solvents are anhydrous. Use molecular sieves in the reaction. |

| Thiazole Ring Opening | Nucleophilic attack on the thiazole C2 (rare with t-butyl). | Unlikely with t-butyl protection. If observed, lower temp to 0°C during activation. |

| Epimerization | (Only if coupling to chiral amine) Base-mediated proton abstraction. | Use T3P with Pyridine (Method C) or Collidine as base; maintain low temp (0°C). |

References

-

Due-Hansen, M. E., et al. (2015).[2] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4][2] Organic & Biomolecular Chemistry, 13(48), 11583-11586.

- Key citation validating the TFFH/Acyl Fluoride method for 2-(tert-butyl)thiazole-4-carboxylic acid specifically.

-

Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 12301-12367.

- Authoritative review on T3P and process-scale couplings.

-

Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Synthesis of Acid Fluorides."[5] Journal of the American Chemical Society, 117(19), 5401-5402.

- Found

Sources

- 1. peptide.com [peptide.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 3. Lab Reporter [fishersci.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

Precision Protocol: Conversion of 2-tert-butylthiazole-4-carboxylate to 2-tert-butylthiazole-4-carboxamide

Topic: Procedure for converting 2-tert-butylthiazole-4-carboxylate to carboxamide Content Type: Application Notes and Protocols

Abstract

The 2-tert-butylthiazole-4-carboxamide moiety is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in antitubercular agents, kinase inhibitors, and peptidomimetics. This application note details the conversion of 2-tert-butylthiazole-4-carboxylate esters (typically ethyl or methyl) to their corresponding primary carboxamides. We present two distinct methodologies: a Direct Aminolysis route optimized for process efficiency and a Saponification-Condensation route designed for versatility and difficult substrates.

Part 1: Strategic Analysis & Reaction Logic

Reaction Pathway Selection

The conversion of the ester functionality at the C4 position of the thiazole ring to a primary amide is governed by the electronic influence of the thiazole sulfur and nitrogen atoms. While the C4-carbonyl is electrophilic, the bulky tert-butyl group at C2 exerts steric influence, potentially retarding nucleophilic attack.

-

Method A: Direct Aminolysis (Ammonolysis)

-

Mechanism: Nucleophilic acyl substitution using high-concentration ammonia in a polar protic solvent.

-

Best For: Rapid synthesis, high-throughput screening (HTS) libraries, and "green" chemistry requirements (fewer steps/reagents).

-

Limitation: May require elevated pressures; slower kinetics if the ester alkoxy group is bulky.

-

-

Method B: Hydrolysis-Activation-Amidation (The Two-Step Protocol)

-

Mechanism: Base-mediated saponification to the carboxylic acid, followed by activation (via acid chloride or coupling agent) and reaction with an ammonia source.

-

Best For: Large-scale synthesis, substrates sensitive to harsh ammonolysis conditions, or when high purity is paramount.

-

Decision Matrix (Graphviz)

Caption: Schematic representation of the two primary synthetic pathways for carboxamide generation.

Part 2: Detailed Experimental Protocols

Method A: Direct Aminolysis (High-Throughput Route)

This method utilizes a supersaturated ammonia solution in a sealed vessel to drive the equilibrium toward the amide.

Reagents & Equipment[1][2][3][4]

-

Substrate: Ethyl 2-tert-butylthiazole-4-carboxylate (1.0 equiv).

-

Reagent: 7 M Ammonia in Methanol (20–30 equiv).

-

Solvent: Methanol (anhydrous).

-

Equipment: Pressure tube (Ace Glass or similar) or Autoclave; Magnetic stirrer; Oil bath.

Step-by-Step Protocol

-

Charging: To a dry pressure tube equipped with a magnetic stir bar, add Ethyl 2-tert-butylthiazole-4-carboxylate (e.g., 1.0 g, 4.69 mmol).

-

Solvation: Add 7 M NH3 in MeOH (15 mL, ~105 mmol). The large excess of ammonia drives the reaction and acts as the solvent.

-

Sealing & Heating: Seal the tube tightly. Heat the reaction mixture to 80 °C in an oil bath.

-

Note: Ensure a blast shield is in place. Internal pressure will rise.

-

-

Monitoring: Stir for 16–24 hours. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. The ester spot (Rf ~0.7) should disappear, and the amide spot (Rf ~0.3) should appear.[5][6]

-

Work-up:

-

Cool the tube to 0 °C (ice bath) before opening to minimize ammonia off-gassing.

-

Concentrate the mixture in vacuo to remove methanol and excess ammonia.

-

-

Purification: The resulting residue is often pure enough for use. If necessary, triturace with cold diethyl ether or recrystallize from Ethanol/Water.

Method B: Saponification & Coupling (Robust Scale-Up Route)

Recommended for gram-scale synthesis or if the direct aminolysis yield is low.

Phase 1: Saponification to Carboxylic Acid

-

Dissolution: Dissolve Ethyl 2-tert-butylthiazole-4-carboxylate (1.0 equiv) in THF:Water (3:1 ratio).

-

Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 equiv).

-

Reaction: Stir at room temperature for 4–16 hours.

-

Work-up:

-

Concentrate THF in vacuo.

-

Acidify the aqueous residue to pH ~2–3 using 1 M HCl. The carboxylic acid intermediate (2-tert-butylthiazole-4-carboxylic acid) typically precipitates as a white/off-white solid.

-

Filter, wash with water, and dry under vacuum.

-

Phase 2: Amidation via CDI Activation (One-Pot)

Carbonyl diimidazole (CDI) is preferred over acid chlorides for this substrate to avoid handling unstable intermediates.

-

Activation: Suspend 2-tert-butylthiazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF or THF (0.2 M concentration).

-

Coupling Agent: Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) portion-wise.

-

Observation: Evolution of CO2 gas will occur. Stir at RT for 1 hour until gas evolution ceases (indicates formation of the acyl-imidazole intermediate).

-

-

Ammonolysis: Add Ammonium Acetate (NH4OAc) or Ammonium Chloride (NH4Cl) (3.0 equiv) followed by DIPEA (3.0 equiv) if using NH4Cl.

-

Alternative: Bubble dry NH3 gas into the solution for 15 mins.

-

-

Completion: Stir at RT for 3–6 hours. Monitor by LC-MS ([M+H]+ = 185.24 for the acid -> 184.26 for amide).

-

Isolation:

-

Pour the reaction mixture into ice-cold water (10x volume).

-

The target carboxamide will precipitate. Filter and wash with water.

-

Yields are typically 85–95%.

-

Part 3: Data Summary & Optimization

Stoichiometry & Conditions Table

| Parameter | Method A (Direct) | Method B (Two-Step) |

| Primary Reagent | 7N NH3 in MeOH | LiOH (Step 1); CDI/NH4+ (Step 2) |

| Stoichiometry | 20–30 equiv NH3 | 1.2 equiv CDI; 3.0 equiv NH4+ |

| Temperature | 80 °C (Sealed) | RT (25 °C) |

| Time | 16–24 h | 4 h (Step 1) + 4 h (Step 2) |

| Typical Yield | 70–85% | 85–95% |

| Purification | Trituration/Recrystallization | Precipitation/Filtration |

Troubleshooting Guide

-

Incomplete Conversion (Method A): If the ester remains after 24h, add a catalytic amount (0.1 equiv) of Sodium Cyanide (NaCN) or 1,2,4-triazole, which acts as a nucleophilic catalyst to accelerate aminolysis. Warning: Handle NaCN with extreme caution.

-

Solubility Issues: The tert-butyl group increases lipophilicity. If the acid intermediate in Method B is not precipitating upon acidification, extract with Ethyl Acetate (3x), dry over MgSO4, and concentrate.

-

Side Reactions: Avoid using Thionyl Chloride (SOCl2) at high temperatures for activation, as the thiazole ring can occasionally undergo chlorination or degradation under harsh acidic conditions. The CDI method is milder.[7]

References

-

General Thiazole Synthesis & Hydrolysis

-

Amidation Methodologies

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

- Movassaghi, M., & Jacobsen, E. N. (2002). The simplest "enzyme".Science, 298(5600), 1904-1905.

- Thiazole Carboxamide Derivatives in Drug Discovery: Nawrot, E., et al. (2025). Structure-activity relationships of pyridine carboxamides against Mycobacterium tuberculosis.Molecular Diversity. (Highlighting the relevance of the carboxamide pharmacophore).

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Thiazole synthesis [organic-chemistry.org]

Crystallization methods for 2-(tert-Butyl)thiazole-4-carboxamide

Application Note: Process Crystallization of 2-(tert-Butyl)thiazole-4-carboxamide

Part 1: Executive Summary & Physicochemical Context

2-(tert-Butyl)thiazole-4-carboxamide is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., c-Met, SRC/ABL inhibitors) and CFTR modulators.[1][2][3][4] Its structural integrity is defined by the bulky tert-butyl group at the C2 position, which provides metabolic stability, and the primary amide at C4, which serves as a key hydrogen-bonding pharmacophore.[2][3][4]

Achieving pharmaceutical-grade purity (>99.5%) is challenging due to the propensity of thiazole amides to form solvates and the difficulty in rejecting regioisomeric impurities (e.g., thiazole-5-carboxamide derivatives) generated during cyclization.[1][2][3] This guide details three field-proven crystallization strategies designed to balance yield, purity, and polymorphic control.

Physicochemical Profile[1][2][3][5][6][7][8][9][10][11]

Part 2: Crystallization Strategies & Protocols

Strategy Selection Matrix

| Objective | Method | Solvent System | Mechanism | Target Impurities |